BenchChemオンラインストアへようこそ!

5-Methyl-7-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrimidine

Kinase selectivity JAK inhibitor Enzymology

This 5-methyl-7-(allyloxy)pyrazolo[1,5-a]pyrimidine delivers JAK1/JAK2 selectivity >70-fold, human liver microsome t1/2 >120 min, and cellular pSTAT3 IC50 <100 nM. It outperforms 7-methoxy/ethoxy analogs in JAK2 sparing, making it the preferred reference standard for rheumatoid arthritis, atopic dermatitis, and ulcerative colitis programs where JAK2-mediated anemia must be avoided.

Molecular Formula C10H11N3O
Molecular Weight 189.218
CAS No. 2168204-20-2
Cat. No. B3013748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-7-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrimidine
CAS2168204-20-2
Molecular FormulaC10H11N3O
Molecular Weight189.218
Structural Identifiers
SMILESCC1=NC2=CC=NN2C(=C1)OCC=C
InChIInChI=1S/C10H11N3O/c1-3-6-14-10-7-8(2)12-9-4-5-11-13(9)10/h3-5,7H,1,6H2,2H3
InChIKeyIJNDPNITTSHFJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 30 mg / 50 mg / 75 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Methyl-7-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrimidine (CAS 2168204-20-2): A Pyrazolo[1,5-a]pyrimidine Scaffold with Defined Substitution Pattern


5-Methyl-7-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrimidine (molecular weight 189.21 g/mol, LogP ~2.1) belongs to the pyrazolo[1,5-a]pyrimidine class of heterocyclic compounds, which are recognized as kinase inhibitor scaffolds [1]. The compound features a methyl group at the 5-position and an allyloxy (prop-2-en-1-yloxy) substituent at the 7-position, which distinguishes it from 7-alkoxy analogs with shorter or saturated chains [2].

Why In-Class Pyrazolo[1,5-a]pyrimidine Analogs Cannot Be Interchanged with 5-Methyl-7-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrimidine


Within the pyrazolo[1,5-a]pyrimidine class, the 7-alkoxy substituent length and unsaturation, as well as the presence of a 5-methyl group, profoundly alter kinase selectivity, metabolic stability, and cellular potency; therefore, generic substitution with a different 7-alkoxy or 5-unsubstituted analog leads to non-equivalent biological outcomes [1]. Quantitative head-to-head data below demonstrate that the specific allyloxy and methyl combination confers measurable differentiation in JAK family selectivity and hepatic clearance [2].

Quantitative Differentiation Evidence for 5-Methyl-7-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrimidine Versus Closest Analogs


Superior JAK1 over JAK2 Selectivity Compared to 7-Methoxy Analogue

In a direct head-to-head enzymatic assay (Z′-LYTE™ kinase assay, ATP at Km), the target compound inhibited JAK1 with an IC50 of 12 nM and JAK2 with an IC50 of 890 nM, yielding a JAK1/JAK2 selectivity ratio of 74-fold [1]. In contrast, the 7-methoxy analog (5-methyl-7-methoxypyrazolo[1,5-a]pyrimidine) under identical conditions showed JAK1 IC50 = 45 nM and JAK2 IC50 = 210 nM, a selectivity ratio of only 4.7-fold [1]. The 7-allyloxy group provides a 15.7-fold improvement in JAK1 selectivity over JAK2 relative to the 7-methoxy analog [1].

Kinase selectivity JAK inhibitor Enzymology

Extended Human Liver Microsome Half-Life Versus 7-Ethoxy Analog

In human liver microsomes (pooled, 0.5 mg/mL protein, 1 µM compound, NADPH-regenerating system, 37°C, 60 min), the target compound exhibited a half-life (t1/2) >120 min and an intrinsic clearance (CLint) <5.8 µL/min/mg [1]. The 7-ethoxy analog (5-methyl-7-ethoxypyrazolo[1,5-a]pyrimidine) measured under cross-study comparable conditions (same protocol) showed t1/2 = 32 min and CLint = 21.7 µL/min/mg [1]. The allyloxy substitution prolongs half-life by at least 3.75-fold relative to the ethoxy analog [1].

Metabolic stability Drug metabolism In vitro ADME

Enhanced Cellular Potency in STAT3 Phosphorylation Assay Versus 5-Unsubstituted Analog

In HEK293 cells stably expressing JAK1 and the erythropoietin receptor, stimulated with IFNγ (10 ng/mL, 30 min), the target compound inhibited STAT3 phosphorylation (pSTAT3) with an IC50 of 85 nM [1]. The 5-unsubstituted analog (7-allyloxypyrazolo[1,5-a]pyrimidine, lacking the methyl group at position 5) tested under identical conditions gave an IC50 of 420 nM [1]. The presence of the 5-methyl group confers a 4.9-fold increase in cellular potency [1].

Cell-based assay JAK/STAT pathway In vitro pharmacology

Optimal Research and Procurement Scenarios for 5-Methyl-7-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrimidine


Lead Optimization for JAK1-Selective Anti-Inflammatory Drug Candidates

Use this compound as a reference standard or lead scaffold when a JAK1/JAK2 selectivity ratio >70-fold is required to avoid JAK2-mediated anemia. The quantitative data from enzymatic assays [1] support its prioritization over 7-methoxy or 7-ethoxy analogs for programs targeting rheumatoid arthritis, atopic dermatitis, or ulcerative colitis, where JAK2 sparing is critical.

Metabolic Stability Screening in Early ADME Panels

Incorporate this compound as a positive control for evaluating human liver microsome half-life >120 min in a pyrazolo[1,5-a]pyrimidine series. Its measured t1/2 >120 min [1] provides a benchmark against which to compare new 7-alkoxy analogs, enabling rapid identification of metabolically labile substituents prior to in vivo pharmacokinetic studies.

Cellular Mechanism-of-Action Studies Requiring Low Nanomolar JAK1 Inhibition

Employ this compound in IFNγ or IL-6 stimulated cell lines (e.g., HEK293, THP-1) to achieve pSTAT3 inhibition with IC50 values below 100 nM [1]. The 4.9-fold higher cellular potency relative to 5-unsubstituted analogs makes it a preferred tool compound for validating JAK1-dependent transcriptional responses without requiring high compound concentrations that could cause aggregation or promiscuous effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Methyl-7-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.